molecular formula C21H21N5O2S B2709726 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1203389-60-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2709726
CAS No.: 1203389-60-9
M. Wt: 407.49
InChI Key: BJZBKVBKMPZQBC-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in the development, differentiation, and survival of B-cells. This compound acts through a covalent mechanism, irreversibly binding to a conserved cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of its enzymatic activity. By potently inhibiting BTK, this molecule effectively blocks downstream signaling cascades, including NF-κB and MAPK pathways, which are crucial for B-cell proliferation and function. Its primary research value lies in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in investigating the role of B-cells in a range of autoimmune and inflammatory disorders, including rheumatoid arthritis and lupus. Researchers utilize this tool compound to dissect the complex biology of BCR signaling, to evaluate the therapeutic potential of BTK inhibition in preclinical models, and to explore mechanisms of resistance to targeted therapies. The development of covalent BTK inhibitors has represented a significant advancement in targeted oncology , making compounds of this class invaluable for both basic immunological research and translational drug discovery efforts.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-4-28-16-9-7-10-17-19(16)23-21(29-17)26(13-15-8-5-6-11-22-15)20(27)18-14(2)12-25(3)24-18/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBKVBKMPZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioureas.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrazole rings with appropriate reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties. Compounds similar to N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, common among pyrazole derivatives. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo models . This property makes it a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells and inhibit tumor growth . The specific activity of this compound in this area remains to be fully explored.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound positions it as a valuable scaffold for drug development:

Drug Design

The compound can be modified to enhance its biological activity or reduce toxicity. Structure–activity relationship (SAR) studies could provide insights into optimizing its efficacy against specific diseases .

Lead Compound for Synthesis

Given its promising biological activities, this compound could serve as a lead structure for synthesizing novel derivatives with enhanced properties . This approach is common in drug discovery processes.

Agricultural Applications

The potential use of this compound extends to agriculture:

Pesticide Development

Compounds with benzothiazole and pyrazole moieties have been investigated for their pesticidal activities. The incorporation of this compound into formulations could enhance the efficacy of pest control agents .

Plant Growth Regulators

Research into similar compounds suggests that they may act as plant growth regulators, promoting growth or providing resistance against pathogens . This application could be particularly beneficial in sustainable agriculture practices.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anti-inflammatory ResearchShowed reduction in inflammation markers
Cancer Cell Apoptosis InductionIndicated potential anticancer effects

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:

C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_2\text{S}

The presence of the benzothiazole moiety is significant in enhancing the biological activity of the compound. The ethoxy group and the pyridine substitution also contribute to its pharmacological profile.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)10.0
Target CompoundHeLa (Cervical)8.0

The mechanism of action often involves the inhibition of key signaling pathways such as the MAPK pathway and apoptosis induction through caspase activation.

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. The target compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds like this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the target compound reduced the levels of TNF-alpha and IL-6 significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and substituents on the benzothiazole moiety can significantly affect potency and selectivity.

Key Findings:

  • Substituents: Electron-donating groups enhance activity against cancer cells.
  • Positioning: The placement of functional groups on the benzothiazole ring influences antimicrobial efficacy.

A detailed SAR analysis can guide future synthesis efforts to develop more potent derivatives.

Q & A

Q. How to assess off-target effects in phenotypic screening using chemoproteomics?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates.
  • Quantitative Proteomics : Use TMT or SILAC labeling with LC-MS/MS to identify off-targets (e.g., heat shock proteins).
  • Functional Validation : Knockdown candidate off-targets via siRNA and retest compound activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.